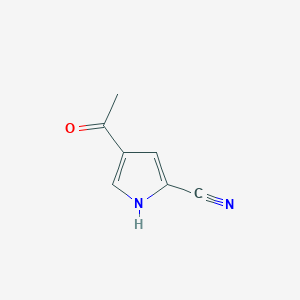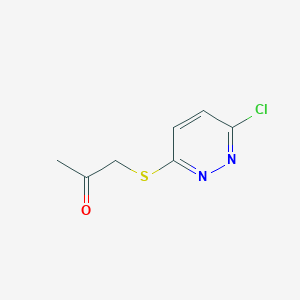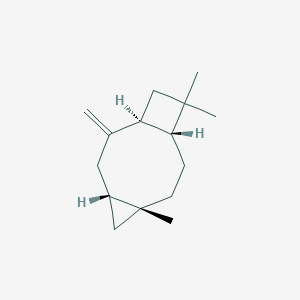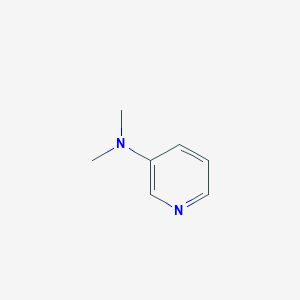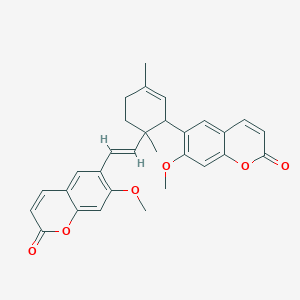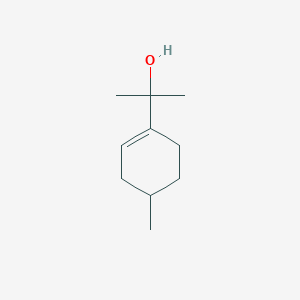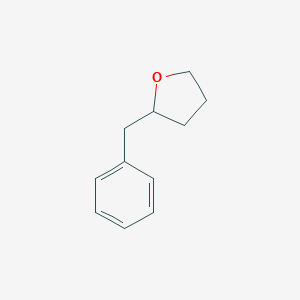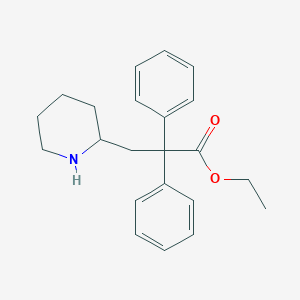
Pifenate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pifenate is a chemical compound that has gained significant attention in the scientific research community. It is a novel molecule that has shown potential for various applications, including drug discovery, disease treatment, and biomedical research.
作用机制
The mechanism of action of Pifenate is not well understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins. It has been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that is involved in the breakdown of acetylcholine. This inhibition results in an increase in the concentration of acetylcholine in the brain, which can improve cognitive function. Pifenate has also been shown to inhibit the activity of certain proteins that are involved in the growth and proliferation of cancer cells.
生化和生理效应
Pifenate has shown various biochemical and physiological effects. It has been shown to improve cognitive function by increasing the concentration of acetylcholine in the brain. It has also been shown to inhibit the growth and proliferation of cancer cells. Pifenate has been shown to have low toxicity and is well tolerated in animal studies.
实验室实验的优点和局限性
Pifenate has several advantages for lab experiments. It is easy to synthesize and purify, and it has shown low toxicity in animal studies. Pifenate has shown potential for various applications, including drug discovery, disease treatment, and biomedical research. However, one of the limitations of Pifenate is that its mechanism of action is not well understood. Further research is needed to understand its mechanism of action and to fully explore its potential applications.
未来方向
There are several future directions for the research of Pifenate. One direction is to further explore its potential as an anti-cancer agent. Pifenate has shown promising results in inhibiting the growth and proliferation of cancer cells, and further research is needed to develop it into a viable anti-cancer drug. Another future direction is to explore its potential as a treatment for Alzheimer's disease. Pifenate has shown potential for improving cognitive function, and further research is needed to determine its efficacy in treating Alzheimer's disease. Additionally, further research is needed to understand the mechanism of action of Pifenate and to fully explore its potential applications in drug discovery, disease treatment, and biomedical research.
Conclusion:
In conclusion, Pifenate is a novel molecule that has shown potential for various scientific research applications. Its synthesis method is straightforward, and it has shown low toxicity in animal studies. Pifenate has shown promising results as an anti-cancer agent and as a treatment for Alzheimer's disease. However, further research is needed to fully explore its potential applications and to understand its mechanism of action.
合成方法
The synthesis method of Pifenate involves the reaction of 2-aminopyridine with 2-chloroacetyl chloride in the presence of a base like triethylamine. The reaction results in the formation of Pifenate in good yield. The purity of the compound can be increased by recrystallization and column chromatography.
科学研究应用
Pifenate has shown potential for various scientific research applications. It has been used as a building block for the synthesis of various biologically active molecules. It has also been used as a ligand in the development of metal-based catalysts. Pifenate has shown potential as an anti-cancer agent, and it has been used in the development of anti-cancer drugs. It has also been used in the treatment of Alzheimer's disease.
属性
CAS 编号 |
15686-87-0 |
|---|---|
产品名称 |
Pifenate |
分子式 |
C22H27NO2 |
分子量 |
337.5 g/mol |
IUPAC 名称 |
ethyl 2,2-diphenyl-3-piperidin-2-ylpropanoate |
InChI |
InChI=1S/C22H27NO2/c1-2-25-21(24)22(18-11-5-3-6-12-18,19-13-7-4-8-14-19)17-20-15-9-10-16-23-20/h3-8,11-14,20,23H,2,9-10,15-17H2,1H3 |
InChI 键 |
KSIVTSFSGVVBJQ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(CC1CCCCN1)(C2=CC=CC=C2)C3=CC=CC=C3 |
规范 SMILES |
CCOC(=O)C(CC1CCCCN1)(C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,3-Diazetidine-2,4-dione, 1,3-bis[4-[(4-isocyanatophenyl)methyl]phenyl]-](/img/structure/B102473.png)
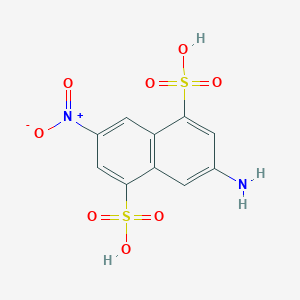
![11-Hydroxy-4-methoxy-1,3-dioxolo[4,5-b]acridin-10(5H)-one](/img/structure/B102475.png)

